An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline Hydrochloride
An In-Depth Technical Guide to 3-Chloro-2,6-dimethylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of a Versatile Building Block
3-Chloro-2,6-dimethylaniline hydrochloride, with the CAS number 72725-98-5 , is a synthetically valuable organic compound that serves as a crucial intermediate in various chemical syntheses, particularly within the pharmaceutical and agrochemical industries. Its strategic importance lies in the specific arrangement of its functional groups: a nucleophilic amino group, ortho-substituted methyl groups that provide steric hindrance and influence electronic properties, and a chlorine atom that can act as a leaving group or a directing group in further synthetic transformations. This guide provides an in-depth exploration of its synthesis, properties, applications, and handling, tailored for professionals in research and development. The free base, 3-Chloro-2,6-dimethylaniline, is registered under CAS number 26829-77-6 .[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 3-Chloro-2,6-dimethylaniline and its hydrochloride salt is essential for its effective use in synthesis and analysis.
| Property | 3-Chloro-2,6-dimethylaniline | 3-Chloro-2,6-dimethylaniline Hydrochloride |
| CAS Number | 26829-77-6[1] | 72725-98-5[2] |
| Molecular Formula | C₈H₁₀ClN[1] | C₈H₁₁Cl₂N[2] |
| Molecular Weight | 155.62 g/mol [1] | 192.09 g/mol |
| Appearance | White to dark brown fused solid or clear liquid as melt[3] | Off-white to light brown crystalline powder |
| Melting Point | 30-32 °C[3] | No specific data found; expected to be significantly higher than the free base. |
| Boiling Point | 136-138 °C at 17 mmHg[3] | Decomposes upon heating |
| Solubility | Slightly soluble in water.[3] | Soluble in water and lower alcohols. |
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-2,6-dimethylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most logical and commonly inferred synthetic route involves the protection of the highly reactive amino group of 2,6-dimethylaniline, followed by electrophilic chlorination, deprotection, and subsequent salt formation.
Synthetic Pathway Overview
Caption: Synthetic pathway for 3-Chloro-2,6-dimethylaniline hydrochloride.
Detailed Experimental Protocol (Hypothetical)
This protocol is a composite based on established chemical principles for analogous transformations.
Step 1: Acetylation of 2,6-Dimethylaniline
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To a stirred solution of 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2,6-dimethylphenyl)acetamide.
Causality: The acetylation of the amino group is a critical step. The resulting acetamido group is a moderately activating ortho-, para-director. However, due to the steric hindrance from the two ortho-methyl groups, the para-position is electronically and sterically favored for electrophilic attack. This protection also prevents unwanted side reactions at the nitrogen atom during chlorination.
Step 2: Electrophilic Chlorination
-
Dissolve the N-(2,6-dimethylphenyl)acetamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.05 eq) or bubble chlorine gas through the solution at a controlled temperature. A patent for a similar compound suggests that chlorination of the corresponding acetamide leads to the 3-chloro isomer.[4]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with a reducing agent solution (e.g., sodium bisulfite) if chlorine gas is used.
-
Isolate the crude product by extraction or precipitation.
Causality: The acetamido group directs the incoming electrophilic chlorine to the positions ortho and para to it. Due to the existing methyl groups at positions 2 and 6, the incoming chlorine atom is directed to the 3- or 4-position. The formation of the 3-chloro isomer is favored under certain conditions, as indicated in the literature for related compounds.
Step 3: Hydrolysis (Deprotection)
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Reflux the crude N-(3-chloro-2,6-dimethylphenyl)acetamide with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize it to precipitate the free aniline.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: Acidic or basic hydrolysis cleaves the amide bond, liberating the free amino group and yielding 3-chloro-2,6-dimethylaniline.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified 3-chloro-2,6-dimethylaniline in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Causality: The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the stable, crystalline hydrochloride salt, which is often easier to handle, store, and purify than the free base.
Applications in Drug Discovery and Development
While specific drugs containing the 3-chloro-2,6-dimethylaniline moiety are not prominently documented, its structural analogues are key components in many pharmaceuticals. 2,6-Dimethylaniline, for instance, is a precursor to local anesthetics like lidocaine. The introduction of a chlorine atom at the 3-position offers medicinal chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
Potential Roles in Medicinal Chemistry:
-
Modulation of Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Blocking: The chlorine atom can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Receptor Binding Interactions: The chloro substituent can engage in specific halogen bonding or other interactions within a biological target's binding pocket, potentially enhancing potency and selectivity.
-
Synthetic Handle: The chlorine atom can serve as a site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.
One documented application is the use of 3-Chloro-2,6-dimethylaniline to synthesize 3-cyano-2,4-dimethylchlorobenzene, which can be further hydrolyzed to the corresponding carboxylic acid, a potentially useful scaffold in drug design.[3]
Analytical Methods for Quality Control
Ensuring the purity and identity of 3-Chloro-2,6-dimethylaniline hydrochloride is paramount for its use in regulated industries. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis Workflow
Caption: Analytical workflow for quality control.
High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method is suitable for determining the purity of 3-Chloro-2,6-dimethylaniline hydrochloride.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method can effectively separate the main compound from its precursors (e.g., 2,6-dimethylaniline), over-chlorinated byproducts, and other process-related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. The free base, 3-chloro-2,6-dimethylaniline, is amenable to GC analysis.
-
Column: DB-5ms or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (scanning in full scan mode for identification and selected ion monitoring for quantification)
Safety, Handling, and Storage
As with all substituted anilines, 3-Chloro-2,6-dimethylaniline hydrochloride should be handled with care.
GHS Hazard Classification:
Based on data for the free base and related compounds, the following hazards are anticipated:
-
Acute Toxicity, Oral (Harmful): H302 - Harmful if swallowed.[1]
-
Skin Irritation: H315 - Causes skin irritation.[1]
-
Serious Eye Irritation: H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): H335 - May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as appropriate.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if dust or aerosols are generated.
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Keep container tightly closed in a dry and well-ventilated place.
-
Store away from strong oxidizing agents.[3]
Conclusion
3-Chloro-2,6-dimethylaniline hydrochloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. Its preparation requires a strategic approach to control regioselectivity, and its handling necessitates adherence to strict safety protocols. A thorough understanding of its properties and analytical methods is crucial for its successful application in research and development. This guide provides a solid foundation for scientists and researchers working with this important building block.
References
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Queen's University Belfast. (n.d.). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. Retrieved from [Link]
- Angewandte Chemie International Edition. (2014).
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PubChem. (n.d.). 3-Chloro-2,6-dimethylaniline. Retrieved from [Link]
- Google Patents. (1983). US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines.
- Google Patents. (2007). CN1903832A - Preparation method of 3-chloro-2,6-diethyl aniline.
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PubChem. (n.d.). 3-Chloro-2,6-diethylaniline. Retrieved from [Link]
- Patsnap. (2007). Preparation method of 3-chloro-2,6-diethyl aniline.
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PubChem. (n.d.). 4-Chloro-2,6-dimethylaniline. Retrieved from [Link]
- Google Patents. (2013). CN103172535A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).
- Taylor & Francis Online. (2014).
- ResearchGate. (2014).
- Semantic Scholar. (2014).
- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Agilent. (2014). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- CPAChem. (2022).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2,6-dimethylaniline hydrochloride.
- ResearchGate. (2001). Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection.
- Carl ROTH. (n.d.).
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
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- 2. CAS 72725-98-5 | 3733-5-00 | MDL MFCD02683075 | 3-Chloro-2,6-dimethylaniline hydrochloride | SynQuest Laboratories [synquestlabs.com]
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